molecular formula C10H21BrO B13633133 4-(Bromomethyl)-1-ethoxy-4-methylhexane

4-(Bromomethyl)-1-ethoxy-4-methylhexane

Cat. No.: B13633133
M. Wt: 237.18 g/mol
InChI Key: IWHVTFKSTYUEDY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethoxy-4-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, which also contains an ethoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-4-methylhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. The process involves the mixing of the precursor with the brominating agent and solvent in a controlled environment, followed by the reaction under constant temperature and illumination . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethoxy-4-methylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Alcohols and hydrocarbons are formed depending on the reaction conditions.

Scientific Research Applications

4-(Bromomethyl)-1-ethoxy-4-methylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethoxy-4-methylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-ethoxy-4-methylhexane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. The presence of both an ethoxy and a bromomethyl group allows for selective reactions, making it a valuable compound in synthetic and industrial chemistry.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(bromomethyl)-1-ethoxy-4-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-10(3,9-11)7-6-8-12-5-2/h4-9H2,1-3H3

InChI Key

IWHVTFKSTYUEDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCOCC)CBr

Origin of Product

United States

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